
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is specifically labeled with nitrogen-15, an isotope of nitrogen, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl ether group at the hydroxyl terminus. These protective groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether typically involves several steps:
Fmoc Protection: The amino group of L-tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Isotope Labeling: The nitrogen-15 isotope is introduced through a reaction with a nitrogen-15 labeled reagent.
Tert-Butyl Ether Protection: The hydroxyl group of the tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Substitution Reactions: The tert-butyl ether group can be replaced by other functional groups under acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Substitution: Acidic conditions using trifluoroacetic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Deprotected Tyrosine: Removal of protective groups yields L-tyrosine.
Substituted Derivatives: Various functional groups can be introduced in place of the tert-butyl ether.
Scientific Research Applications
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Isotope Labeling: The nitrogen-15 label is useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying protein structure and dynamics.
Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.
Medical Research: Investigated for its potential in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the tert-butyl ether protects the hydroxyl group. These protective groups are removed under specific conditions to yield the desired peptide or protein. The nitrogen-15 label allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-(15N)-L-Serine O-Tertbutyl Ether: Similar in structure but with a serine backbone.
N-Fmoc-(15N)-L-Alanine O-Tertbutyl Ether: Similar in structure but with an alanine backbone.
Uniqueness
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is unique due to its specific protective groups and isotope labeling, making it particularly useful in peptide synthesis and NMR studies. Its structure allows for selective reactions and detailed molecular studies, distinguishing it from other similar compounds.
Properties
CAS No. |
1217437-39-2 |
|---|---|
Molecular Formula |
C₂₈H₂₉¹⁵NO₅ |
Molecular Weight |
460.53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


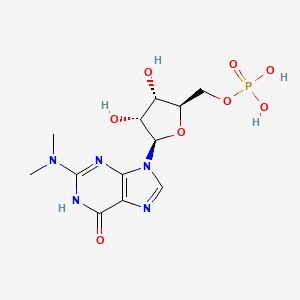
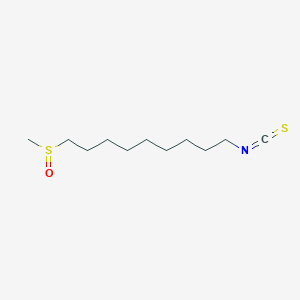
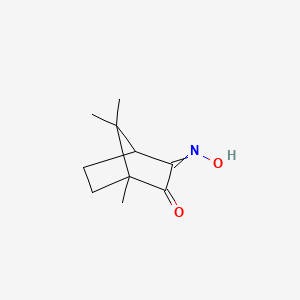

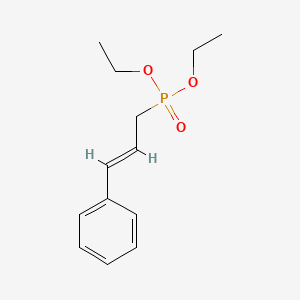
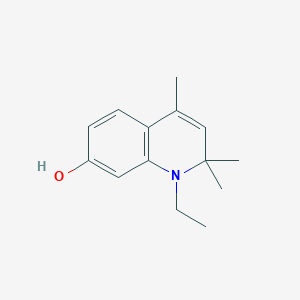
![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)
